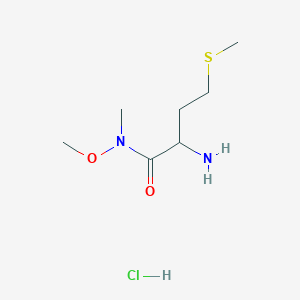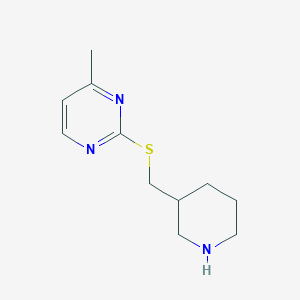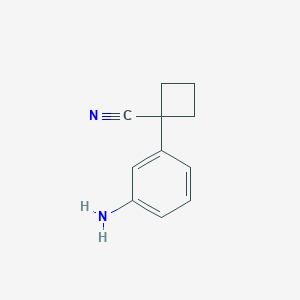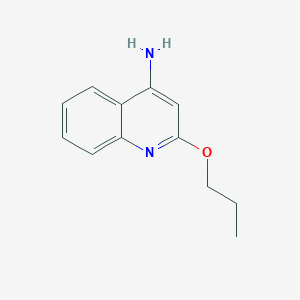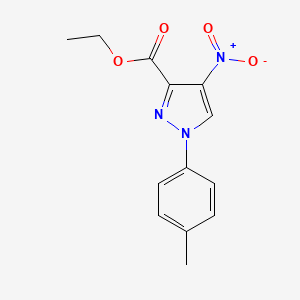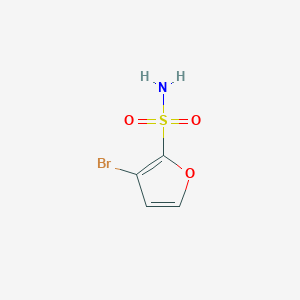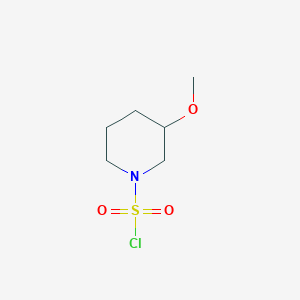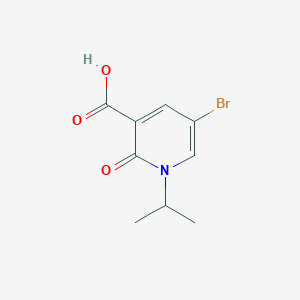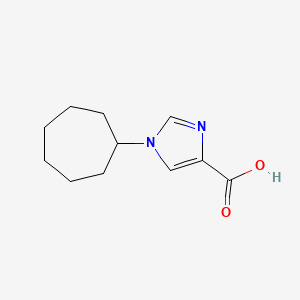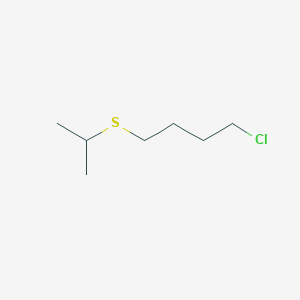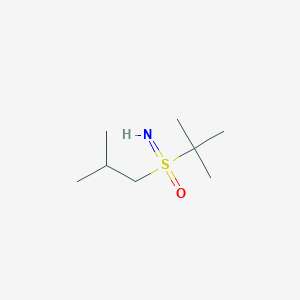
tert-Butyl(imino)(2-methylpropyl)-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(imino)(2-methylpropyl)-lambda6-sulfanone is a compound that features a tert-butyl group, an imino group, and a lambda6-sulfanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(imino)(2-methylpropyl)-lambda6-sulfanone typically involves the reaction of tert-butylamine with 2-methylpropyl isocyanate in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(imino)(2-methylpropyl)-lambda6-sulfanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the tert-butyl group, which can affect the reactivity of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
tert-Butyl(imino)(2-methylpropyl)-lambda6-sulfanone has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules . In biology, it is studied for its potential as a probe in NMR spectroscopy due to the unique properties of the tert-butyl group . In medicine, it is investigated for its potential therapeutic applications, including its use as an antiviral or anticancer agent . In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl(imino)(2-methylpropyl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl(imino)(2-methylpropyl)-lambda6-sulfanone can be compared with other similar compounds, such as tert-butyl (2-amino-2-methylpropyl)carbamate and 5-amino-pyrazoles . These compounds share some structural similarities but differ in their chemical properties and applications. For example, tert-butyl (2-amino-2-methylpropyl)carbamate is used as a protecting group in peptide synthesis, while 5-amino-pyrazoles are used as reagents in organic and medicinal chemistry .
Properties
Molecular Formula |
C8H19NOS |
|---|---|
Molecular Weight |
177.31 g/mol |
IUPAC Name |
tert-butyl-imino-(2-methylpropyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H19NOS/c1-7(2)6-11(9,10)8(3,4)5/h7,9H,6H2,1-5H3 |
InChI Key |
HFNSLNNUHNPSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=N)(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Benzyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B13216098.png)

